molecular formula C14H14O B2613666 (4'-Methylbiphenyl-2-yl)-methanol CAS No. 114772-78-0

(4'-Methylbiphenyl-2-yl)-methanol

Cat. No. B2613666
CAS RN: 114772-78-0
M. Wt: 198.265
InChI Key: HZKTVZWAAJNVPE-UHFFFAOYSA-N
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Description

4'-Methylbiphenyl-2-yl)-methanol, commonly known as 4-MBM, is a synthetic organic compound with a variety of applications in scientific research. It is a phenolic compound with a relatively simple structure and can be synthesized in a laboratory setting. 4-MBM has been studied extensively due to its unique properties and potential applications in biochemistry and physiology.

Scientific Research Applications

Catalytic Applications and Material Synthesis

(4'-Methylbiphenyl-2-yl)-methanol is explored for its potential in catalytic processes and material synthesis. For instance, its methylation reactions, particularly in the presence of supercritical methanol, are of significant interest. Research by Horikawa et al. (2004) delves into the shape-selective methylation of 4-methylbiphenyl to produce 4,4'-dimethylbiphenyl using supercritical methanol over zeolite catalysts. This process is crucial for producing valuable monomers for thermotropic liquid crystals and engineering plastics. They found that combining supercritical methanol with SAPO-11 catalyst yields a high selectivity for 4,4'-dimethylbiphenyl, demonstrating the potential of (4'-Methylbiphenyl-2-yl)-methanol in advanced material synthesis (Horikawa et al., 2004).

Methylation Mechanisms

Another aspect of research focuses on understanding the methylation mechanisms involving (4'-Methylbiphenyl-2-yl)-methanol. Shen et al. (2000) investigated the methylation of 4-methylbiphenyl with methanol using modified zeolite catalysts. They discovered that specific modifications to the catalysts could enhance the selectivity towards the desired product, providing insights into the reaction mechanisms and how they can be optimized for industrial applications (Shen et al., 2000).

Advanced Polymer Synthesis

The role of (4'-Methylbiphenyl-2-yl)-methanol extends to the synthesis of advanced polymers. Research by Guo et al. (2003) and Guo et al. (2004) on the effects of hydrothermal treatment conditions and the modification of ZSM-5 catalysts highlights its importance in producing 4,4'-dimethylbiphenyl, a precursor for advanced polymers. These studies underline the chemical's versatility and potential in creating materials with enhanced properties (Guo et al., 2003); (Guo et al., 2004).

properties

IUPAC Name

[2-(4-methylphenyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKTVZWAAJNVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4'-Methylbiphenyl-2-yl)-methanol

Synthesis routes and methods

Procedure details

To an ice-cooling suspension of lithium aluminium hydride (1.79 g) in tetrahydrofuran (50 ml) was added dropwise a solution of 4'-methylbiphenyl-2-carboxylic acid (5.0 g) in tetrahydrofuran (30 ml). The mixture was stirred for 17 hours at room temperature. To the reaction mixture were added ethyl acetate (10 ml) and water (50 ml), and insoluble materials were removed by filtration through celite. The filtrate was concentrated to dryness, and the residue was dissolved in ethyl acetate. The solution was washed with a saturated aqueous solution of sodium hydrogencarbonate and dried. The solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the title compound as colorless syrup (3.95 g, 84%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
84%

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